Pyrazino[2,3-b]pyrazine, decahydro-1,4,5,8-tetranitroso-, trans-
CAS No.: 81898-35-3
Cat. No.: VC18944234
Molecular Formula: C6H10N8O4
Molecular Weight: 258.20 g/mol
* For research use only. Not for human or veterinary use.
![Pyrazino[2,3-b]pyrazine, decahydro-1,4,5,8-tetranitroso-, trans- - 81898-35-3](/images/structure/VC18944234.png)
Specification
CAS No. | 81898-35-3 |
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Molecular Formula | C6H10N8O4 |
Molecular Weight | 258.20 g/mol |
IUPAC Name | 1,4,5,8-tetranitroso-2,3,4a,6,7,8a-hexahydropyrazino[2,3-b]pyrazine |
Standard InChI | InChI=1S/C6H10N8O4/c15-7-11-1-2-12(8-16)6-5(11)13(9-17)3-4-14(6)10-18/h5-6H,1-4H2 |
Standard InChI Key | VEYWUVHJFGHNOC-UHFFFAOYSA-N |
Canonical SMILES | C1CN(C2C(N1N=O)N(CCN2N=O)N=O)N=O |
Introduction
Structural Characteristics and Molecular Identity
Core Skeletal Framework
The molecular backbone consists of a decahydro-pyrazino[2,3-b]pyrazine system, featuring two fused pyrazine rings in a bicyclic arrangement . The trans-configuration denotes the spatial orientation of substituents across the ring system, with nitroso groups positioned at the 1,4,5,8 positions. This stereochemistry is critical to its reactivity and physical properties, as the trans arrangement minimizes steric hindrance between adjacent nitroso groups.
Table 1: Key Molecular Identifiers
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) studies of related tetramethyl derivatives (e.g., trans-1,4,5,8-tetramethyl-decahydro-pyrazino[2,3-b]pyrazine) reveal distinct proton environments attributable to the rigid bicyclic framework . For the nitroso derivative, characteristic N=O stretching vibrations are observed in the infrared (IR) spectrum near 1500–1600 cm⁻¹, while UV-Vis absorption bands at 250–300 nm indicate π→π* transitions within the conjugated nitroso-pyrazine system.
Synthesis and Reaction Pathways
Nitrosation of Precursors
The primary synthesis route involves nitrosation of a decahydro-pyrazino[2,3-b]pyrazine precursor using nitrous acid (HNO₂) or nitrosonium salts (e.g., NO⁺BF₄⁻) under acidic conditions. Key parameters include:
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Temperature: 0–5°C to prevent premature decomposition of reactive intermediates.
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Solvent: Polar aprotic solvents like dichloromethane or acetonitrile enhance nitroso group incorporation.
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Stoichiometry: A fourfold excess of nitrosating agent ensures complete substitution at all four positions.
Byproduct Formation and Yield Optimization
Competing side reactions include over-nitrosation (leading to unstable N-nitroso derivatives) and ring-opening processes under strongly acidic conditions. Yield optimization (typically 60–75%) requires precise pH control (pH 3–4) and slow addition of the nitrosating agent. Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures isolates the trans-isomer preferentially due to its lower solubility.
Chemical Reactivity and Functional Group Transformations
Nitroso Group Reactivity
The four nitroso groups serve as sites for nucleophilic attack, redox reactions, and coordination chemistry:
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Reduction: Catalytic hydrogenation (H₂/Pd-C) converts nitroso groups to hydroxylamines (-NHOH), while stronger reductants like LiAlH₄ yield amine (-NH₂) derivatives .
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Oxidation: Reaction with peroxides forms nitroxyl radicals, which exhibit stability due to delocalization across the pyrazine rings.
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Coordination Chemistry: The compound acts as a polydentate ligand, binding transition metals (e.g., Cu²⁺, Fe³⁺) through nitrogen and oxygen atoms .
Ring-Opening Reactions
Under alkaline conditions (pH >10), the bicyclic system undergoes hydrolytic ring opening to form linear polyamines. For example, treatment with aqueous NaOH generates a mixture of 1,2-diaminoethane and nitrosamine derivatives .
Physicochemical Properties
Table 2: Physical and Chemical Properties
Thermogravimetric analysis (TGA) shows a two-stage decomposition profile:
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150–200°C: Loss of nitroso groups as NOₓ gases.
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250–300°C: Pyrolysis of the carbon-nitrogen framework.
Applications in Advanced Materials
Energetic Materials
The high nitrogen content (39.7% by mass) and exothermic decomposition make this compound a candidate for explosives and propellants . Its oxygen balance (-49.2%) is superior to traditional nitroaromatics like TNT (-74%), suggesting potential as a less polluting energetic material .
Coordination Polymers
Metal-organic frameworks (MOFs) incorporating this ligand exhibit high porosity and thermal stability. For instance, Cu(II)-based MOFs show BET surface areas exceeding 1000 m²/g, suitable for gas storage applications .
Biomedical Research
Nitroso derivatives are investigated for nitric oxide (NO) donor capabilities in cardiovascular therapeutics. In vitro studies demonstrate slow NO release under physiological conditions (t₁/₂ ≈ 4–6 hours).
Hazard Class | Category | Precautionary Measures | Source |
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Acute Oral Toxicity | Category 3 | Avoid ingestion; use PPE | |
Serious Eye Damage | Category 1 | Wear safety goggles |
Material Safety Data Sheet (MSDS) recommendations include:
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